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Compound of Interest

Compound Name: Maxima isoflavone A

Cat. No.: B15195363 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Maxima isoflavone A, a naturally occurring isoflavone isolated from the plant Tephrosia

maxima, presents a unique structural motif with two methylenedioxy groups. Isoflavones, as a

class of phytoestrogens, are of significant interest in drug discovery and development due to

their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer

activities. Accurate and reliable analytical methods are crucial for the characterization,

quantification, and elucidation of the biological mechanisms of such compounds. This

document provides detailed application notes and protocols for the mass spectrometry (MS)

analysis of Maxima isoflavone A, catering to researchers in natural product chemistry,

pharmacology, and drug development.

Chemical Profile of Maxima Isoflavone A
A thorough understanding of the analyte's chemical properties is fundamental to developing a

robust analytical method.
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Property Value Source

Molecular Formula C₁₇H₁₀O₆ PubChem

Molecular Weight 310.26 g/mol PubChem

Monoisotopic Mass 310.047738 u PubChem

IUPAC Name

7-(1,3-benzodioxol-5-yl)-

[1]dioxolo[4,5-h]chromen-6-

one

PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=COC4=

C(C3=O)C=C5C(=C4)OCO5)O

CO2

PubChem

InChI Key
HDEHMKSXXSBSHM-

UHFFFAOYSA-N
PubChem

Mass Spectrometry Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful

technique for the analysis of isoflavones, offering high sensitivity and selectivity.[2] Electrospray

ionization (ESI) is a commonly employed ionization technique for these compounds.[3]

Predicted Fragmentation Pattern of Maxima Isoflavone A
Based on the known fragmentation patterns of isoflavones, a primary fragmentation pathway

for Maxima isoflavone A is the retro-Diels-Alder (RDA) reaction, which involves the cleavage

of the C-ring.[4][5][6] The presence of two methylenedioxy groups is expected to influence the

fragmentation, leading to characteristic product ions.

Table of Predicted m/z Values for Major Fragments of Maxima Isoflavone A in Positive Ion

Mode ([M+H]⁺ = 311.0550)
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Precursor Ion (m/z)
Proposed
Fragment Ion

Predicted
Fragment m/z

Fragmentation
Pathway

311.0550 [M+H]⁺ 311.0550 -

311.0550 [¹'³A+H]⁺ 163.0395

Retro-Diels-Alder

(RDA) fragmentation,

charge retained on the

A-ring fragment.

311.0550 [¹'³B]⁺ 148.0262

Retro-Diels-Alder

(RDA) fragmentation,

charge retained on the

B-ring fragment.

311.0550 [M+H-CO]⁺ 283.0599
Neutral loss of carbon

monoxide.

311.0550 [M+H-2CO]⁺ 255.0648

Sequential neutral

loss of two carbon

monoxide molecules.

[4]

Experimental Protocols
I. Sample Preparation

Extraction from Plant Material:

1. Air-dry and powder the plant material (Tephrosia maxima).

2. Perform successive extraction with solvents of increasing polarity (e.g., hexane,

chloroform, and methanol). Maxima isoflavone A is typically found in the chloroform

extract.

3. Concentrate the chloroform extract under reduced pressure.

4. Subject the crude extract to column chromatography on silica gel, eluting with a suitable

solvent gradient (e.g., hexane-ethyl acetate) to isolate Maxima isoflavone A.
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Preparation of Standard Solutions:

1. Accurately weigh a known amount of purified Maxima isoflavone A.

2. Dissolve in a suitable solvent, such as methanol or acetonitrile, to prepare a stock solution

of known concentration (e.g., 1 mg/mL).

3. Perform serial dilutions of the stock solution with the mobile phase to prepare working

standard solutions for calibration curves.

II. UPLC-QTOF-MS/MS Analysis
This protocol outlines a general method for the analysis of Maxima isoflavone A using Ultra-

Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight Mass

Spectrometer.

Instrumentation:

UPLC System with a binary solvent manager, sample manager, and column heater.

QTOF Mass Spectrometer equipped with an ESI source.

Chromatographic Conditions:

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the

separation of isoflavones.[7]

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient Elution:

0-1 min: 10% B

1-10 min: 10-90% B (linear gradient)

10-12 min: 90% B (isocratic)
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12-12.1 min: 90-10% B (linear gradient)

12.1-15 min: 10% B (isocratic for column re-equilibration)

Flow Rate: 0.3 mL/min.

Column Temperature: 40 °C.

Injection Volume: 2-5 µL.

Mass Spectrometry Conditions:

Ionization Mode: ESI Positive.

Capillary Voltage: 3.0 kV.

Sampling Cone: 30 V.

Source Temperature: 120 °C.

Desolvation Temperature: 350 °C.

Cone Gas Flow: 50 L/hr.

Desolvation Gas Flow: 600 L/hr.

Acquisition Mode: MS/MS or MSE (to acquire both precursor and product ion data in a

single run).

Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain

comprehensive fragmentation data.

Data Presentation
Table 1: UPLC-MS/MS Quantitative Data Summary (Hypothetical)
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Analyte
Retention
Time
(min)

Precursor
Ion
[M+H]⁺
(m/z)

Product
Ion 1
(m/z)

Product
Ion 2
(m/z)

Limit of
Detection
(LOD)
(ng/mL)

Limit of
Quantific
ation
(LOQ)
(ng/mL)

Maxima

Isoflavone

A

7.85 311.0550 163.0395 148.0262 0.5 1.5

Visualization of Workflows and Pathways
Experimental Workflow
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Caption: Experimental workflow for the extraction and analysis of Maxima isoflavone A.
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Proposed Fragmentation Pathway of Maxima Isoflavone
A

Primary Fragments
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Caption: Proposed Retro-Diels-Alder (RDA) fragmentation of Maxima isoflavone A.

Potential Signaling Pathway Modulation by Isoflavones
Isoflavones are known to interact with various cellular signaling pathways, contributing to their

biological activities. A plausible mechanism of action for Maxima isoflavone A, like other

isoflavones, could involve the modulation of pathways related to inflammation and cell

proliferation, such as the NF-κB and MAPK pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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